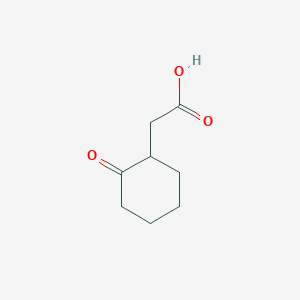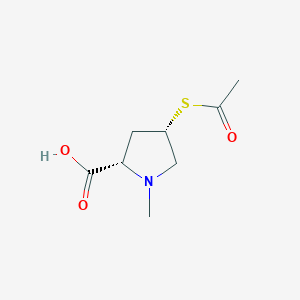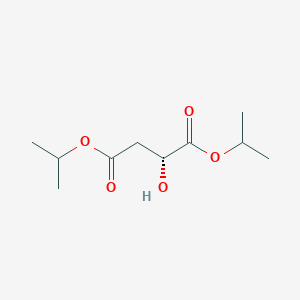
cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
Overview
Description
“Cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate” is a chemical compound with the molecular formula C15H19NO4 . It has an average mass of 277.316 Da and a monoisotopic mass of 277.131409 Da . This compound is primarily used for research and development purposes .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 366.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.2±3.0 kJ/mol, and the flash point is 175.2±27.9 °C . The compound has an index of refraction of 1.539, a molar refractivity of 73.1±0.3 cm3, and a molar volume of 233.3±3.0 cm3 .Scientific Research Applications
Chemical Reactions and Synthesis
Synthesis and Stereochemistry : The synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate demonstrates its application as an intermediate in alkaloid synthesis. The procedure to convert a mixture of cis- and trans-isomers into the diastereomerically pure cis-isomer is notable for its high yield and reliability (Danieli, Lesma, Passarella, & Silvani, 1997).
Palladium-Catalyzed Reactions : A study involving palladium-catalyzed cyclization of ethyl-1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate led to the synthesis of 3,4-(cis-1,2-dimethyl)ethylenedioxypyrrole, showcasing a potential application in complex organic synthesis (Zong, Abboud, & Reynolds, 2004).
Crystallography and Molecular Structure : The crystal and molecular structures of compounds related to cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate have been studied to understand their geometric distortions and interactions with other molecules, providing insights into the compound's stereochemistry (Baxter, Connor, Wallis, Povey, & Powell, 1992).
Thermal and Cycloaddition Reactions : Research on the thermal reactions of compounds structurally similar to this compound with various reactants has yielded insights into their reactivity and the formation of different stereoisomers. These studies contribute to our understanding of cycloaddition and thermal reaction mechanisms in organic chemistry (Mlostoń, Urbaniak, & Heimgartner, 2002).
Applications in Molecular Biology and Pharmacology
- Metabotropic Glutamate Receptors (mGluRs) : The synthesis of a 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid starting from cis-4-hydroxy-D-proline and its activity at mGluRs was studied. This compound showed good selectivity for mGluR6, indicating potential uses in pharmacological research (Tueckmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997).
Safety and Hazards
When handling “cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRVVUSBZJFOJO-BETUJISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450596 | |
| Record name | Dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87813-06-7 | |
| Record name | Dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














